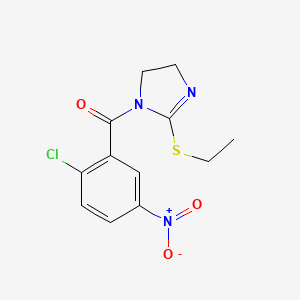

1-(2-chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole

Description

1-(2-Chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by a 4,5-dihydro-1H-imidazole core functionalized with a 2-chloro-5-nitrobenzoyl group at position 1 and an ethylsulfanyl (ethylthio) group at position 2. The ethylsulfanyl group introduces lipophilicity, which may influence pharmacokinetic behavior such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O3S/c1-2-20-12-14-5-6-15(12)11(17)9-7-8(16(18)19)3-4-10(9)13/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQMEKFMBQVCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Chlorination: The substitution of a hydrogen atom with a chlorine atom, typically using chlorine gas or a chlorinating agent such as thionyl chloride.

Formation of Benzoyl Group:

Formation of Imidazole Ring: The cyclization reaction to form the imidazole ring, which can be achieved using various methods, including the Debus-Radziszewski imidazole synthesis.

Introduction of Ethylsulfanyl Group: The substitution of a hydrogen atom with an ethylsulfanyl group, typically using ethylthiol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

Amino Derivatives: Formed by reduction of the nitro group.

Oxidized Products: Formed by oxidation reactions.

Substituted Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

1-(2-chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox reactions, which can generate reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

This contrasts with lofexidine, where the dichlorophenoxyethyl group prioritizes hydrophobic receptor binding .

Pharmacological Profiles :

- Imidazole derivatives with 4,5-dihydro-1H-imidazole cores are frequently associated with α2-adrenergic activity (e.g., lofexidine, clonidine) . However, the target compound’s nitro and benzoyl groups suggest divergent applications, possibly in antimicrobial or antiparasitic contexts, as seen in analogs with benzothiophene or pyrazole substituents .

Synthetic Accessibility :

Key Findings:

- Lofexidine ’s high bioavailability (>90%) and renal excretion contrast with the target compound’s undefined pharmacokinetics, though its ethylsulfanyl group may reduce first-pass metabolism compared to hydroxylated analogs .

Biological Activity

1-(2-Chloro-5-nitrobenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole is a compound of growing interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C11H12ClN3O2S

- Molar Mass : 273.75 g/mol

- CAS Number : Not available in the current literature.

This compound features a chloro-nitrobenzoyl moiety and an imidazole ring, which are known to contribute to various biological activities.

The biological activity of this compound is largely attributed to its interaction with specific biochemical pathways:

- Enzyme Inhibition : The imidazole ring is known for its ability to interact with various enzymes, potentially acting as an inhibitor in metabolic pathways.

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, suggesting that this compound may exhibit similar effects.

Antimicrobial Activity

Research indicates that imidazole derivatives often possess antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Imidazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally similar to this compound. The results indicated a significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

| Target Compound | Staphylococcus aureus | 16 |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the target compound induced significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 20 | 50 |

| 50 | 25 |

Discussion

The biological activity of this compound appears promising based on its structural characteristics and preliminary findings. Its potential as an antimicrobial and anticancer agent warrants further investigation through clinical trials and detailed mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.